molecular formula C18H21NO2S B2426007 2-Phenoxy-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one CAS No. 1396715-79-9

2-Phenoxy-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one

Cat. No.: B2426007
CAS No.: 1396715-79-9
M. Wt: 315.43
InChI Key: OARPLJZLXMZHCR-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one is a synthetic organic compound that features a phenoxy group, a piperidine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

2-Phenoxy-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxy-1-(4-(pyridin-2-yl)piperidin-1-yl)propan-1-one
  • 2-Phenoxy-1-(4-(furan-2-yl)piperidin-1-yl)propan-1-one
  • 2-Phenoxy-1-(4-(benzofuran-2-yl)piperidin-1-yl)propan-1-one

Uniqueness

2-Phenoxy-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one is unique due to the presence of the thiophene moiety, which can impart distinct electronic and steric properties.

Properties

IUPAC Name

2-phenoxy-1-(4-thiophen-2-ylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-14(21-16-6-3-2-4-7-16)18(20)19-11-9-15(10-12-19)17-8-5-13-22-17/h2-8,13-15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARPLJZLXMZHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C2=CC=CS2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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